molecular formula C9H6BrIN4O B10875289 4-bromo-2-iodo-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol

4-bromo-2-iodo-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol

Cat. No.: B10875289
M. Wt: 392.98 g/mol
InChI Key: IXBSEBLHOXMATO-LZWSPWQCSA-N
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Description

4-BROMO-2-IODO-6-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENOL is a complex organic compound that features a phenol group substituted with bromine, iodine, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-IODO-6-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENOL typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-IODO-6-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield a quinone, while substitution of the halogens could yield a variety of substituted phenol derivatives .

Scientific Research Applications

4-BROMO-2-IODO-6-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-2-IODO-6-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENOL is not fully understood. it is believed to interact with biological targets through the triazole moiety, which can form hydrogen bonds and coordinate with metal ions. This interaction can inhibit enzyme activity or disrupt protein function, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-BROMO-2-IODO-6-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENOL lies in the presence of the triazole moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H6BrIN4O

Molecular Weight

392.98 g/mol

IUPAC Name

4-bromo-2-iodo-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol

InChI

InChI=1S/C9H6BrIN4O/c10-7-1-6(9(16)8(11)2-7)3-14-15-4-12-13-5-15/h1-5,16H/b14-3+

InChI Key

IXBSEBLHOXMATO-LZWSPWQCSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=N/N2C=NN=C2)O)I)Br

Canonical SMILES

C1=C(C=C(C(=C1C=NN2C=NN=C2)O)I)Br

Origin of Product

United States

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